molecular formula C13H8FN3OS2 B2511865 (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one CAS No. 630083-08-8

(Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one

Cat. No.: B2511865
CAS No.: 630083-08-8
M. Wt: 305.35
InChI Key: UHXQARLDCUMSIY-IYTUHVGOSA-N
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Description

(Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a thiazole ring and a fluorobenzylidene group. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorobenzylidene group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

Biology and Medicine: Research has shown that (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one exhibits antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential as a therapeutic agent in treating various infections and cancers.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The exact mechanism of action of (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is still under investigation. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell wall synthesis or interference with DNA replication.

Comparison with Similar Compounds

    Thiazolidin-4-ones: These compounds share the thiazolidinone core structure but differ in their substituents.

    Thiazoles: Compounds with a thiazole ring but lacking the thiazolidinone moiety.

    Benzylidene Derivatives: Compounds with a benzylidene group attached to various core structures.

Uniqueness: (Z)-5-(4-fluorobenzylidene)-2-imino-3-(thiazol-2-yl)thiazolidin-4-one is unique due to the combination of its thiazolidinone and thiazole rings, along with the fluorobenzylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3OS2/c14-9-3-1-8(2-4-9)7-10-11(18)17(12(15)20-10)13-16-5-6-19-13/h1-7,15H/b10-7-,15-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXQARLDCUMSIY-IYTUHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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